Cas no 2219360-74-2 (rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate)

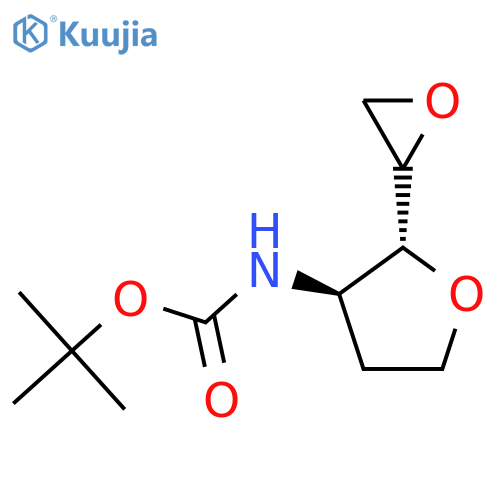

2219360-74-2 structure

商品名:rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate

rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate

- EN300-1708445

- 2219360-74-2

- rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate

-

- インチ: 1S/C11H19NO4/c1-11(2,3)16-10(13)12-7-4-5-14-9(7)8-6-15-8/h7-9H,4-6H2,1-3H3,(H,12,13)/t7-,8?,9-/m1/s1

- InChIKey: NLDDWPCSVGMJQV-PSGOWDBMSA-N

- ほほえんだ: O1CC1[C@H]1[C@@H](CCO1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 229.13140809g/mol

- どういたいしつりょう: 229.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 60.1Ų

rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1708445-5.0g |

rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |

2219360-74-2 | 5g |

$5553.0 | 2023-06-04 | ||

| Enamine | EN300-1708445-1.0g |

rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |

2219360-74-2 | 1g |

$1915.0 | 2023-06-04 | ||

| Enamine | EN300-1708445-0.25g |

rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |

2219360-74-2 | 0.25g |

$1762.0 | 2023-09-20 | ||

| Enamine | EN300-1708445-5g |

rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |

2219360-74-2 | 5g |

$5553.0 | 2023-09-20 | ||

| Enamine | EN300-1708445-10.0g |

rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |

2219360-74-2 | 10g |

$8234.0 | 2023-06-04 | ||

| Enamine | EN300-1708445-0.5g |

rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |

2219360-74-2 | 0.5g |

$1838.0 | 2023-09-20 | ||

| Enamine | EN300-1708445-2.5g |

rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |

2219360-74-2 | 2.5g |

$3752.0 | 2023-09-20 | ||

| Enamine | EN300-1708445-1g |

rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |

2219360-74-2 | 1g |

$1915.0 | 2023-09-20 | ||

| Enamine | EN300-1708445-10g |

rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |

2219360-74-2 | 10g |

$8234.0 | 2023-09-20 | ||

| Enamine | EN300-1708445-0.1g |

rac-tert-butyl N-[(2R,3R)-2-(oxiran-2-yl)oxolan-3-yl]carbamate |

2219360-74-2 | 0.1g |

$1685.0 | 2023-09-20 |

rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

2219360-74-2 (rac-tert-butyl N-(2R,3R)-2-(oxiran-2-yl)oxolan-3-ylcarbamate) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 157047-98-8(Benzomalvin C)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量